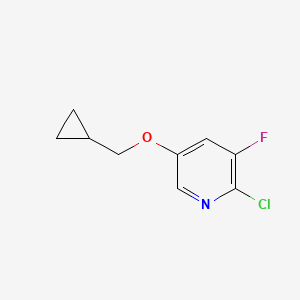
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine is a heterocyclic organic compound with the molecular formula C9H9ClFNO This compound features a pyridine ring substituted with chlorine, fluorine, and a cyclopropylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, 2-chloro-3-fluoropyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclopropylmethoxylation: The amino group is replaced with a cyclopropylmethoxy group through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(methoxymethoxy)-3-fluoropyridine
- 2-Chloro-5-(ethoxymethoxy)-3-fluoropyridine
- 2-Chloro-5-(cyclopropylmethoxy)-4-fluoropyridine
Uniqueness
2-Chloro-5-(cyclopropylmethoxy)-3-fluoropyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyridines. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
2-chloro-5-(cyclopropylmethoxy)-3-fluoropyridine |
InChI |
InChI=1S/C9H9ClFNO/c10-9-8(11)3-7(4-12-9)13-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
WOBMJWXGAPVSIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CC(=C(N=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




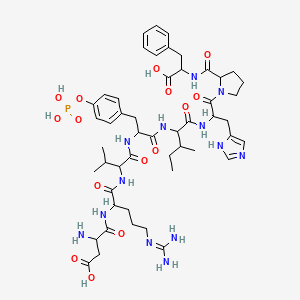
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
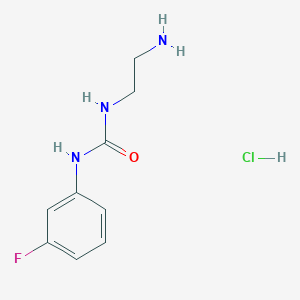

![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
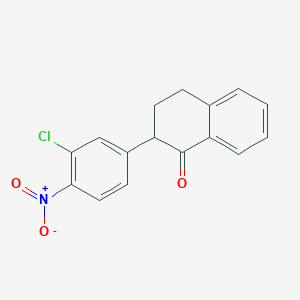


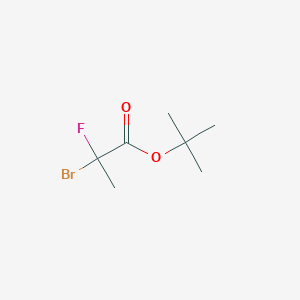

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)

